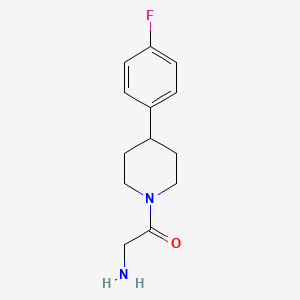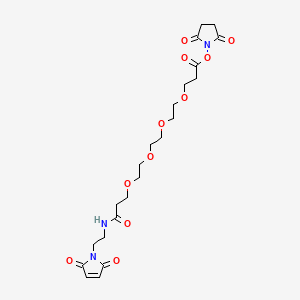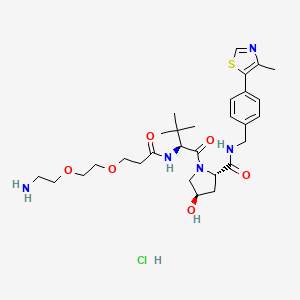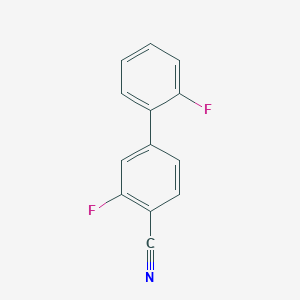
Thalidomide-O-C3-alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-C3-alkyne is a derivative of thalidomide, a compound known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties. This compound is specifically modified to include an alkyne group, which allows it to participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This modification enhances its utility in various scientific research applications, including the synthesis of proteolysis-targeting chimeras (PROTACs) and other bio-conjugates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C3-alkyne typically involves the modification of thalidomide to introduce an alkyne group. One common method is to start with thalidomide and react it with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
化学反応の分析
Types of Reactions
Thalidomide-O-C3-alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, forming a stable triazole ring. The compound can also participate in other types of reactions typical for alkynes, such as hydrogenation to form alkenes or alkanes .
Common Reagents and Conditions
Copper(I) Catalysts: Often used in CuAAC reactions.
Azides: React with the alkyne group to form triazoles.
Hydrogenation Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The primary product of the CuAAC reaction involving this compound is a triazole-linked conjugate. This product is often used in the synthesis of PROTACs and other bio-conjugates .
科学的研究の応用
Thalidomide-O-C3-alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry to create complex molecules and bio-conjugates.
Biology: Employed in the synthesis of PROTACs, which are used to target and degrade specific proteins within cells.
Medicine: Investigated for its potential in drug delivery systems and as a part of targeted cancer therapies.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Thalidomide-O-C3-alkyne is primarily related to its ability to bind to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of specific proteins, such as transcription factors IKZF1 and IKZF3.
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A more potent derivative with similar biological activities but fewer side effects.
Pomalidomide: Another derivative with enhanced efficacy in certain cancers.
Uniqueness
Thalidomide-O-C3-alkyne is unique due to its alkyne group, which allows it to participate in click chemistry reactions. This makes it particularly useful in the synthesis of bio-conjugates and PROTACs, providing a versatile tool for chemical biology and medicinal chemistry .
特性
分子式 |
C18H16N2O5 |
|---|---|
分子量 |
340.3 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-4-pent-4-ynoxyisoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O5/c1-2-3-4-10-25-13-7-5-6-11-15(13)18(24)20(17(11)23)12-8-9-14(21)19-16(12)22/h1,5-7,12H,3-4,8-10H2,(H,19,21,22) |
InChIキー |
WCMVYOKGXFRQRN-UHFFFAOYSA-N |
正規SMILES |
C#CCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


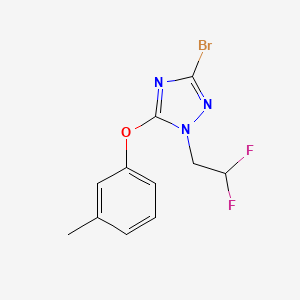
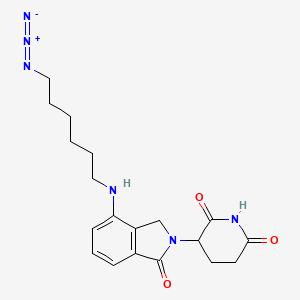


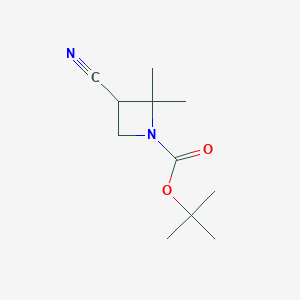

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14765632.png)

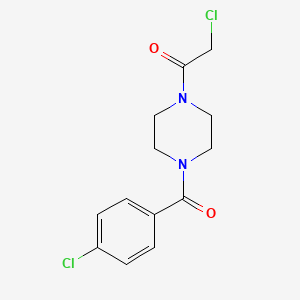
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide;acetic acid](/img/structure/B14765644.png)
